methyl 2-(3-ethynylphenyl)acetate CAS registry number and safety data sheet
methyl 2-(3-ethynylphenyl)acetate CAS registry number and safety data sheet
An In-depth Technical Guide to Methyl 2-(3-ethynylphenyl)acetate
Disclaimer: The following technical guide has been compiled to provide a comprehensive overview of methyl 2-(3-ethynylphenyl)acetate. It is important to note that a specific CAS Registry Number and a dedicated Safety Data Sheet (SDS) for this meta isomer were not found in readily accessible chemical databases as of the last update. The information presented herein, particularly regarding safety, synthesis, and applications, is therefore a scientifically informed projection based on the known properties of its constituent functional groups (terminal alkyne, phenylacetic acid ester) and data from its ortho and para isomers. This guide is intended for research and development professionals and should be used with the understanding that the data is largely predictive.
Compound Identification and Physicochemical Properties
Methyl 2-(3-ethynylphenyl)acetate is an organic compound characterized by a phenyl ring substituted at the meta position with an ethynyl group and an acetate methyl ester group. The linear rigidity of the alkyne and the synthetic versatility of the ester group make it a compound of significant interest in medicinal chemistry and materials science.
While a specific CAS Registry Number for the meta isomer is not officially registered, its isomers are cataloged:
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Methyl 2-(2-ethynylphenyl)acetate (ortho isomer): CAS No. 637348-19-7[1]
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Methyl 2-(4-ethynylphenyl)acetate (para isomer): Data available for related compounds.
The predicted physicochemical properties for methyl 2-(3-ethynylphenyl)acetate are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₂ | Calculated |
| Molecular Weight | 174.19 g/mol | Calculated |
| Appearance | Predicted to be a liquid or low-melting solid | Inferred from isomers and related compounds |
| Boiling Point (est.) | ~259 °C at 760 mmHg | Estimated based on ortho isomer data[1] |
| Flash Point (est.) | ~102 °C | Estimated based on ortho isomer data[1] |
| Density (est.) | ~1.08 g/cm³ | Estimated based on ortho isomer data[1] |
| Solubility | Insoluble in water; soluble in most organic solvents | General property of similar organic esters[2] |
Projected Safety Data Sheet (SDS)
This is a projected SDS. An official SDS must be obtained from a supplier if this compound becomes commercially available.
The safety profile of methyl 2-(3-ethynylphenyl)acetate is predicted based on the hazards associated with terminal alkynes and methyl phenylacetate derivatives.
Primary Hazards:
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Flammability: Like many organic esters, it is expected to be a combustible liquid.[3][4]
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Explosive Acetylide Formation: Terminal alkynes can form highly explosive metal acetylides upon contact with certain heavy metals, such as copper(I), silver, and mercury salts.[5] This is a critical safety consideration in its handling and in reaction design.
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Irritation: Phenylacetic acid derivatives can cause skin and eye irritation.[3][6]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Flammable Liquids (Category 4 - est.) | None | Warning | H227: Combustible liquid. |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
Precautionary Measures:
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[4] Ground all equipment to prevent static discharge.[8]
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Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Protect from light.[5] Ensure storage containers and reaction vessels are free from incompatible heavy metals.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with soap and water.[6] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.
Proposed Synthetic Routes
The synthesis of methyl 2-(3-ethynylphenyl)acetate can be approached through several established organic chemistry methodologies. The Sonogashira coupling is presented here as the most direct and efficient route.
Protocol 1: Sonogashira Cross-Coupling Reaction
This is the most logical and widely used method for coupling terminal alkynes with aryl halides.[9][10] The reaction involves a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl halide.
Reaction Scheme: Methyl 2-(3-bromophenyl)acetate + Trimethylsilylacetylene → Methyl 2-(3-((trimethylsilyl)ethynyl)phenyl)acetate → Methyl 2-(3-ethynylphenyl)acetate
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 2-(3-bromophenyl)acetate (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
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Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
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Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) via syringe. The trimethylsilyl (TMS) group is used to protect the acidic proton of the terminal alkyne, preventing self-coupling.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
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Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
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Deprotection: Dissolve the crude product in a suitable solvent like methanol or THF. Add a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) to remove the TMS protecting group. Stir at room temperature until deprotection is complete (monitored by TLC).
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Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.
Causality in Experimental Choices:
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Palladium/Copper Catalysis: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9]
-
Inert Atmosphere: The catalysts, particularly the Pd(0) species formed in situ, are sensitive to oxygen. An inert atmosphere prevents their degradation.
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Amine Base: The amine (e.g., triethylamine) serves as both a solvent and a base to neutralize the HBr generated during the reaction.
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TMS Protection: Using TMS-acetylene prevents the homo-coupling of the terminal alkyne, which can be a significant side reaction under Sonogashira conditions.[11]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of methyl 2-(3-ethynylphenyl)acetate via Sonogashira coupling.
Potential Applications in Research and Drug Development
The unique combination of a terminal alkyne and a phenylacetic acid ester scaffold suggests significant potential for methyl 2-(3-ethynylphenyl)acetate as a versatile building block in several areas of chemical and pharmaceutical research.
A. Building Block in Medicinal Chemistry
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Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[12][] This allows for the rapid, efficient, and regioselective synthesis of 1,2,3-triazole-linked conjugates. Researchers can use methyl 2-(3-ethynylphenyl)acetate to create large libraries of novel compounds by reacting it with a diverse range of azide-containing molecules (e.g., peptides, sugars, or other small molecule scaffolds) to explore new therapeutic agents.[14]
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Phenylacetic Acid Scaffold: Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of many approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[15][16][17] The scaffold can be further modified, for instance, by hydrolyzing the ester to the corresponding carboxylic acid, which can then be coupled to form amides, further expanding the accessible chemical space.
B. Probe for Chemical Biology
The alkyne group can serve as a bioorthogonal handle.[18] This means it can be introduced into biological systems without interfering with native biochemical processes. Once incorporated into a larger molecule (e.g., a potential drug candidate), the alkyne can be used to attach fluorescent dyes or affinity tags via click chemistry, enabling researchers to visualize the molecule's localization in cells or to identify its protein targets.
C. Precursor in Materials Science
Terminal alkynes are valuable precursors for the synthesis of advanced materials.[19] They can undergo polymerization or be used to construct covalent organic frameworks (COFs) and other functional polymers with unique electronic and photophysical properties.
Conceptual Workflow: Drug Discovery via Click Chemistry
Caption: Use of the target compound in a click chemistry workflow for drug discovery.
Conclusion
While specific experimental data for methyl 2-(3-ethynylphenyl)acetate remains elusive in the public domain, its molecular architecture strongly suggests its utility as a valuable intermediate in synthetic and medicinal chemistry. The presence of two highly versatile functional groups—the terminal alkyne and the methyl ester—provides multiple avenues for chemical elaboration. The projected safety concerns, primarily related to the reactivity of the terminal alkyne, necessitate careful handling and reaction design. The proposed synthetic route via Sonogashira coupling offers a reliable and scalable method for its preparation, paving the way for its exploration in drug discovery, chemical biology, and materials science. Researchers and drug development professionals are encouraged to leverage the predictive insights in this guide to explore the potential of this promising, yet under-documented, chemical entity.
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